((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate
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Overview
Description
The compound is also known as (2S,5R)-5-Fluoro cytosine-1-yl-[1,3]-oxathiolane-2-carboxylic acid menthyl ester (FCME). It has a molecular formula of C18H26FN3O4S and a molar mass of 399.48 .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
The compound is a chemical substance, but specific details about its chemical reactions are not available .Physical And Chemical Properties Analysis
The compound has a density of 1, but other physical and chemical properties are not mentioned in the sources .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Heterocyclic Compounds : Research involving the synthesis of pyrimidine-linked heterocyclic compounds by microwave irradiative cyclocondensation has shown that these compounds exhibit notable insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020). This demonstrates the interest in pyrimidine derivatives for developing new agents against pests and pathogens.
Antiviral and Antitumor Agents : The development of nucleoside analogs, including those with oxathiolane and pyrimidine structures, for antiviral and antitumor applications has been a significant area of research. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidine nucleosides were evaluated for cytotoxicity against tumor cell lines and antiviral activity against HIV-1 and HBV, highlighting the therapeutic potential of these compounds (Liu et al., 2000).
Drug Development and Disease Treatment
Osteoporosis Treatment : Research on nonpeptide αvβ3 antagonists, which include pyrimidinyl components, has shown potential for the prevention and treatment of osteoporosis. These compounds exhibit potent and selective antagonism of the αvβ3 receptor, demonstrating efficacy in an in vivo model of bone turnover (Coleman et al., 2004).
Antimicrobial and Anticancer Applications : The synthesis and evaluation of pyrano[2,3-d]pyrimidine derivatives have shown good antimicrobial activity against various microbial strains and pronounced cytotoxic potentialities against different cancer cell lines. This indicates the broad spectrum of applications for compounds with pyrimidine rings in combating infectious diseases and cancer (El-Sattar et al., 2021).
Mechanism of Action
Target of Action
The compound, also known as [(2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate, primarily targets the reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of retroviruses such as HIV and HBV .
Mode of Action
The compound acts as a nucleoside analog . It mimics the natural nucleosides in the viral DNA, thereby inhibiting the reverse transcriptase enzyme . This inhibition prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .
Biochemical Pathways
The compound affects the viral replication pathway . By inhibiting the reverse transcriptase enzyme, it disrupts the synthesis of viral DNA from its RNA template . This disruption prevents the integration of the viral DNA into the host cell’s genome, thereby blocking the production of new virus particles .
Result of Action
The compound’s action results in a significant reduction in the viral load within the host . By inhibiting viral replication, it helps control the progression of diseases caused by retroviruses .
properties
IUPAC Name |
[(2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O4S/c1-2-3-9(17)19-5-10-20-8(6-21-10)16-4-7(13)11(14)15-12(16)18/h4,8,10H,2-3,5-6H2,1H3,(H2,14,15,18)/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXKOXQEQONOBG-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H]1O[C@H](CS1)N2C=C(C(=NC2=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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